molecular formula C14H23NO4 B8163059 5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline

5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline

Cat. No.: B8163059
M. Wt: 269.34 g/mol
InChI Key: YOGHLNARPYIUNN-UHFFFAOYSA-N
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Description

5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline is an organic compound with a complex structure characterized by multiple ethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with a series of ethylene glycol derivatives. The process generally includes the following steps:

    Initial Reaction: 2-methylaniline is reacted with ethylene oxide in the presence of a base catalyst to form an intermediate product.

    Subsequent Reactions: The intermediate product is further reacted with additional ethylene oxide units to introduce the multiple ethoxy groups.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halides or sulfonates under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological molecules. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or a receptor agonist.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but different core structure.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Another analog with a similar ethoxy chain but different functional groups.

Uniqueness

5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-2-methylaniline is unique due to its specific combination of aniline and multiple ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12-3-4-13(11-14(12)15)19-10-9-18-8-7-17-6-5-16-2/h3-4,11H,5-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGHLNARPYIUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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